molecular formula C11H9NO2 B1601430 2-(Isoquinolin-7-yl)acetic acid CAS No. 188111-64-0

2-(Isoquinolin-7-yl)acetic acid

Cat. No.: B1601430
CAS No.: 188111-64-0
M. Wt: 187.19 g/mol
InChI Key: AZJFHYRZQJSTGS-UHFFFAOYSA-N
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Description

2-(Isoquinolin-7-yl)acetic acid is an organic compound that belongs to the class of isoquinoline derivatives Isoquinoline is a nitrogen-containing heterocyclic compound, and its derivatives are known for their diverse biological activities The compound this compound has a molecular formula of C11H9NO2 and is characterized by the presence of an isoquinoline ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-7-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of isoquinoline with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Isoquinolin-7-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2-(Isoquinolin-7-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The isoquinoline ring can interact with various enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Isoquinoline: The parent compound, known for its basic nitrogen-containing heterocyclic structure.

    Quinoline: A similar compound with a nitrogen atom at a different position in the ring.

    Indole-3-acetic acid: A compound with a similar acetic acid moiety but an indole ring instead of isoquinoline.

Uniqueness: 2-(Isoquinolin-7-yl)acetic acid is unique due to the specific positioning of the acetic acid moiety on the isoquinoline ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-isoquinolin-7-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)6-8-1-2-9-3-4-12-7-10(9)5-8/h1-5,7H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJFHYRZQJSTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475915
Record name 2-(isoquinolin-7-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188111-64-0
Record name 2-(isoquinolin-7-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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